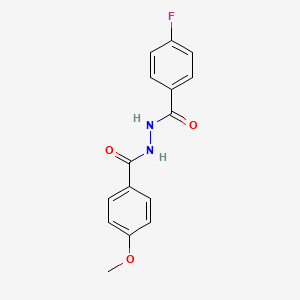

4-fluoro-N'-(4-methoxybenzoyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is a chemical compound with the linear formula C22H19FN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

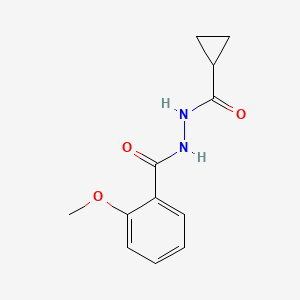

The synthesis of similar compounds has been reported in the literature. For example, 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .Molecular Structure Analysis

The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH) were studied. The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV) and nuclear magnetic resonance (NMR) spectral techniques .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

Schiff base materials like FPMBH exhibit intriguing nonlinear optical (NLO) properties. Researchers have investigated FPMBH’s structural and nonlinear optical characteristics using various techniques, including Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy. Theoretical analyses based on density functional theory (DFT) have also been performed . These properties make FPMBH promising for applications in optoelectronic devices, solar energy collectors, and clean energy technologies.

Crystal Engineering and Hydrogen Bonding

Benzohydrazide derivatives, including FPMBH, play a crucial role in crystal engineering. The crystal structure of FPMBH monohydrate involves hydrogen bonding interactions, such as O–H⋯O, N–H⋯O, and O–H⋯N bonds. These interactions stabilize the material and influence its properties . Understanding crystal structures aids in designing functional materials for various applications.

Antimicrobial and Antitubercular Activities

Benzohydrazide derivatives have demonstrated antimicrobial and antitubercular activities. FPMBH, with its unique structural features, may serve as a potential inhibitor against prostate cancer and other diseases. Researchers continue to explore its bioactivity and therapeutic potential .

Third-Order Nonlinear Optical Studies

FPMBH has been subjected to z-scan experiments to evaluate its third-order NLO behavior. These studies provide insights into its response to intense laser light and its potential use in nonlinear optical devices .

Charge Transfer and Reactivity Features

The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis of FPMBH sheds light on charge transfer processes within the molecule. Additionally, molecular electrostatic potential (MEP) analysis reveals its reactivity features. These investigations contribute to understanding its chemical behavior and reactivity .

Potential Applications in Gas Adsorption and Storage

While specific studies on gas adsorption and storage involving FPMBH are limited, its structural features suggest potential applications in this field. Schiff bases have been explored for gas adsorption, and FPMBH’s unique properties may contribute to efficient gas storage materials .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzohydrazide derivatives, to which this compound belongs, are known to have potential inhibitory effects on prostate cancer and also exhibit antimicrobial and antitubercular activities.

Mode of Action

It is known that benzohydrazide derivatives interact with their targets through the formation of hydrogen bonds . The O–H⋯O, N–H⋯O and O–H⋯N hydrogen bonds are involved in the two-dimensional network of molecules .

Biochemical Pathways

Benzohydrazide derivatives are known to affect various biochemical pathways related to prostate cancer, microbial infections, and tuberculosis .

Result of Action

Benzohydrazide derivatives are known to have potential inhibitory effects on prostate cancer , antimicrobial , and antitubercular activities.

Eigenschaften

IUPAC Name |

N'-(4-fluorobenzoyl)-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c1-21-13-8-4-11(5-9-13)15(20)18-17-14(19)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLLCLAHPGAEEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(4-methoxybenzoyl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)

![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)

![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)